molecular formula C5H12N2O2 B2674617 2-Methoxybutanohydrazide CAS No. 1049749-93-0; 915920-31-9

2-Methoxybutanohydrazide

Cat. No.: B2674617
CAS No.: 1049749-93-0; 915920-31-9
M. Wt: 132.163
InChI Key: PFNXROPIDPJCLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxybutanohydrazide is an organic compound with the molecular formula C5H12N2O2. It is a hydrazide derivative, which means it contains the functional group -CONHNH2. This compound is of interest in various fields of scientific research due to its potential biological activity and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxybutanohydrazide can be synthesized through the reaction of 2-methoxybutanoic acid with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:

2-Methoxybutanoic acid+Hydrazine hydrateThis compound+Water\text{2-Methoxybutanoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 2-Methoxybutanoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxybutanohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized products such as carboxylic acids or ketones.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Substituted hydrazides or hydrazones.

Scientific Research Applications

2-Methoxybutanohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxybutanohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybutanoic acid: The parent compound from which 2-Methoxybutanohydrazide is derived.

    Hydrazine derivatives: Compounds containing the -NHNH2 group, such as hydrazine hydrate and phenylhydrazine.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methoxy group (-OCH3) and hydrazide functionality make it a versatile compound for various applications.

Properties

IUPAC Name

2-methoxybutanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-3-4(9-2)5(8)7-6/h4H,3,6H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNXROPIDPJCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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